molecular formula C22H17Cl2N3O6 B3546606 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide

3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No. B3546606
M. Wt: 490.3 g/mol
InChI Key: CLAFDLXITGRVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzamide and is widely used in bioconjugation reactions due to its ability to react with primary amines of biomolecules.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester involves the reaction of the NHS ester group with primary amines of biomolecules, forming a stable amide bond. This allows for the covalent attachment of biomolecules to surfaces or other biomolecules.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester does not have any known biochemical or physiological effects on its own. Its effects are dependent on the biomolecules it is conjugated with and their intended use.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester in lab experiments include its high reactivity, stability, and specificity for primary amines. Its limitations include the potential for non-specific conjugation and the need for excess reagents to ensure complete conjugation.

Future Directions

For the use of 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester include the development of new bioconjugation strategies and the creation of more efficient targeted drug delivery systems and imaging agents. Additionally, further research is needed to fully understand the potential applications of 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester in various fields of scientific research.

Scientific Research Applications

3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester has a wide range of applications in scientific research. It is commonly used in bioconjugation reactions to attach biomolecules such as proteins, antibodies, and nucleic acids to surfaces or other biomolecules. This allows for the creation of targeted drug delivery systems and imaging agents.

properties

IUPAC Name

3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O6/c1-32-15-6-7-18(19(11-15)33-2)25-22(29)16-9-13(23)10-17(24)20(16)26-21(28)12-4-3-5-14(8-12)27(30)31/h3-11H,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAFDLXITGRVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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